5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer, anti-HIV, and antimicrobial agents.
Biological Research: The compound is studied for its potential in treating various diseases, including cancer and infectious diseases.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and organic synthesis.
Benzo[h][1,6]naphthyridine: Exhibits a variety of pharmacological activities, including anticancer and anti-inflammatory properties
Uniqueness
5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
5-chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H11ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h5,11H,2-4H2,1H3 |
InChI Key |
APYSOYSSFHBIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCN2)C(=N1)Cl |
Origin of Product |
United States |
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